molecular formula C14H18N2O B8107828 (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone

Cat. No.: B8107828
M. Wt: 230.31 g/mol
InChI Key: QPAYCJCPALCYQB-OLZOCXBDSA-N
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Description

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone is a complex organic compound belonging to the class of polyfunctional hexahydropyrrolo[3,4-b]pyrroles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is a highly chemo- and stereoselective Hantzsch-type domino reaction, which includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolo[3,4-b]pyrrole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydropyrrolo[3,4-b]pyrroles and their derivatives, such as:

Uniqueness

Its synthesis involves a highly selective domino reaction, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-2-4-11(5-3-10)14(17)16-8-12-6-7-15-13(12)9-16/h2-5,12-13,15H,6-9H2,1H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAYCJCPALCYQB-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CC3CCNC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2C[C@H]3CCN[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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